Sarasinoside J

Description

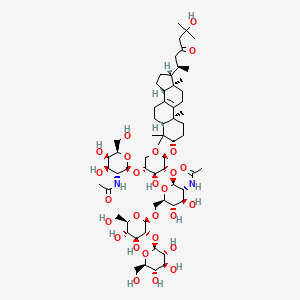

Structure

2D Structure

Properties

Molecular Formula |

C62H102N2O27 |

|---|---|

Molecular Weight |

1307.5 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13-tetramethyl-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C62H102N2O27/c1-25(18-28(70)19-59(4,5)81)30-11-12-31-29-10-13-38-60(6,7)39(15-17-62(38,9)32(29)14-16-61(30,31)8)89-58-52(46(75)37(24-83-58)88-54-40(63-26(2)68)47(76)42(71)33(20-65)84-54)90-55-41(64-27(3)69)48(77)45(74)36(87-55)23-82-57-53(50(79)44(73)35(22-67)86-57)91-56-51(80)49(78)43(72)34(21-66)85-56/h25,30-31,33-58,65-67,71-81H,10-24H2,1-9H3,(H,63,68)(H,64,69)/t25-,30-,31+,33-,34-,35-,36-,37-,38+,39+,40-,41-,42+,43-,44-,45-,46+,47-,48-,49+,50+,51-,52-,53-,54+,55+,56+,57-,58+,61-,62-/m1/s1 |

InChI Key |

IFLLFJMUKCVLRY-KMTMZHINSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)NC(=O)C)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Sarasinoside J-Producing Marine Sponge Species

The production of this compound and its analogs is attributed to a select group of marine sponges. These organisms synthesize a diverse array of sarasinosides, with the specific congener produced often varying between species and even geographical locations.

Several species of marine sponges have been identified as sources of sarasinosides, including this compound. The primary producers belong to the genera Melophlus, Petrosia, and Lipastrotethya.

Melophlus sarasinorum : This species is a well-documented producer of a wide range of sarasinosides. Specimens collected from various locations in the Pacific Ocean have yielded numerous sarasinoside analogs.

Petrosia nigricans : This marine sponge has also been confirmed as a source of sarasinosides. Studies on specimens of Petrosia nigricans have led to the isolation and characterization of new and known sarasinosides.

Lipastrotethya sp. : A species of this genus, collected in Micronesia, has been shown to produce a series of nortriterpene glycosides of the sarasinoside class.

The following table summarizes the primary sponge species known to produce sarasinosides.

| Genus | Species |

| Melophlus | sarasinorum |

| Petrosia | nigricans |

| Lipastrotethya | sp. |

The marine sponges that produce this compound inhabit specific regions of the world's oceans, primarily in the Indo-West Pacific.

Melophlus sarasinorum is prominently found in the shallow-water reefs of the Western Pacific Ocean. It is particularly conspicuous in the marine ecosystems of Papua New Guinea, which is part of the Coral Triangle, an area known for its rich marine biodiversity. This species has also been collected from the Celebes Sea (Sulawesi Sea).

Petrosia nigricans has a documented distribution in the Western Central Pacific. Specimens have been collected from the waters around Indonesia and off the coast of Lipata, Surigao City in the Philippines. This species is typically found at depths ranging from 4 to 32 meters.

Lipastrotethya sp. has been sourced from the tropical waters of Chuuk, Micronesia, for the isolation of sarasinosides. Marine sponges of this genus are generally found in tropical regions.

The geographical locations of these source organisms are crucial as environmental factors may influence the production of specific sarasinoside congeners.

Advanced Methodologies for Compound Isolation from Biological Matrices

The isolation of pure this compound from the complex biological matrix of a marine sponge is a multi-step process that requires a combination of extraction, fractionation, and chromatographic techniques. The inherent complexity of the glycoside mixtures in sponges presents a significant challenge in their separation.

The initial step in isolating this compound involves the extraction of the compound from the sponge tissue. This is typically followed by a fractionation process to separate the crude extract into less complex mixtures based on polarity.

A common method involves the extraction of the freeze-dried and ground sponge material with a mixture of polar organic solvents. For instance, a 1:1 mixture of methanol (B129727) (CH₃OH) and dichloromethane (B109758) (CH₂Cl₂) has been effectively used.

Following extraction, the crude extract is subjected to fractionation. One approach is to use vacuum liquid chromatography with a C18 solid phase, eluting with solvents of decreasing polarity, such as methanol-water mixtures followed by pure methanol. Another established fractionation method involves solvent partitioning. The crude extract can be partitioned between n-butanol and water. The more polar glycosides, including the sarasinosides, tend to concentrate in the n-butanol fraction.

The table below outlines common extraction and fractionation techniques.

| Step | Technique | Solvents/Materials |

| Extraction | Maceration/Soxhlet | Methanol, Ethanol, Methanol/Dichloromethane |

| Fractionation | Solvent Partitioning | n-Butanol/Water |

| Fractionation | Vacuum Liquid Chromatography | C18 silica (B1680970) gel, Methanol/Water gradients |

The final purification of this compound from the enriched fractions is achieved through various chromatographic methods. Due to the presence of multiple, structurally similar glycosides, high-resolution techniques are necessary.

High-Performance Liquid Chromatography (HPLC) is a key technique for the final isolation of sarasinosides. A C18 reverse-phase column is frequently employed for this purpose. The separation is typically achieved using a mobile phase consisting of a mixture of methanol and water, for example, a 60:40 ratio.

Droplet Counter-Current Chromatography (DCCC) has also been utilized in the separation of these complex saponins (B1172615). This technique partitions the compounds between two immiscible liquid phases, which can be an effective step prior to final HPLC purification. The selection of the appropriate solvent system for DCCC is critical for successful separation.

The following table summarizes the chromatographic protocols used for the purification of this compound.

| Technique | Stationary Phase | Mobile Phase Example |

| HPLC | C18 Reverse-Phase | Methanol/Water (60:40) |

| DCCC | Liquid-Liquid | Chloroform/Methanol/Water (e.g., 7:13:8) |

Structural Elucidation and Characterization of Sarasinoside J and Its Congeners

General Chemical Classification within Triterpenoid (B12794562) Saponins (B1172615)

Sarasinoside J is classified as a triterpenoid saponin (B1150181). nih.gov More specifically, it belongs to the norlanostane-type oligoglycosides. researchgate.net Saponins are a class of chemical compounds found in various plant species and marine organisms. ebi.ac.uk Triterpenoid saponins are characterized by a core structure derived from a 30-carbon precursor, which is then glycosylated with one or more sugar chains. ebi.ac.uk

The aglycone, or non-sugar portion, of sarasinosides is typically based on a norlanostane skeleton, which may feature double bonds at various positions, such as 8(9), 9(11), or 8(14). mdpi.com Many sarasinosides, including their congeners, possess a characteristic 23-keto-Δ24(25) side chain. mdpi.com The structural diversity within the sarasinoside family arises from oxidative modifications to the tetracyclic core of the aglycone and variations in the placement of double bonds. vliz.be

Advanced Spectroscopic and Spectrometric Approaches for Structural Determination

The definitive structure of this compound and its related compounds has been established through the application of sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques, e.g., ROESY analysis)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been indispensable in mapping the complex structure of sarasinosides. researchgate.netacs.orgnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons within the molecule. researchgate.netacs.org

For instance, the structure of the aglycone of a sarasinoside was confirmed by a linear spin system observed in H-H COSY data. researchgate.net The attachment of the sugar chains to the aglycone is also determined using these methods. mdpi.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a specific 2D NMR technique that is crucial for determining the stereochemistry of these molecules. nih.govvulcanchem.com By analyzing the through-space correlations between protons, the relative orientation of different parts of the molecule can be established. For example, ROESY analysis was used to correct the stereochemical assignment of the C-8/C-9 diol in sarasinoside R from a cis to a trans configuration. vulcanchem.com In another instance, ROESY correlations helped to establish the A/B ring trans fusion in a sarasinoside analogue. vulcanchem.com

High-Resolution Mass Spectrometry (HR-ESI-MS, MALDI-TOF MS, MS/MS)

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are vital for determining the molecular formula of these large and complex molecules. researchgate.netacs.orgtandfonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. acs.orgtandfonline.com For example, the molecular formula of sarasinoside C4 was determined to be C55H87N2O21 based on its protonated adduct ion peak in (+)-HRESIMS. acs.org

Stereochemical Assignments and Conformational Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. For saponins like this compound, this includes defining the configuration of chiral centers in both the aglycone and the sugar moieties.

Circular Dichroism (CD) spectroscopy is a powerful technique used for the absolute stereochemical assignment of saponins. researchgate.netsi.edu By analyzing the CD spectrum of a perbenzoylated derivative of the saponin, the absolute configuration of the sugar units can be determined. researchgate.netsi.edu This method has been proposed as a reliable way to assign the stereochemistry of these complex molecules. researchgate.netsi.edu

As mentioned earlier, ROESY analysis is also a key tool for establishing relative stereochemistry by observing spatial proximities between protons. nih.govvulcanchem.com For example, a recent study corrected the configuration of the C-8/C-9 diol in a sarasinoside analogue by combining ROESY analysis with molecular modeling. nih.gov

Structural Diversity and Subclassifications within the Sarasinoside Family

The sarasinoside family is characterized by significant structural diversity. vliz.benih.govresearchgate.net This diversity is primarily driven by variations in the aglycone structure and the composition of the attached sugar chains.

The aglycones can differ in the position of double bonds within the norlanostane framework and through various oxidative modifications, such as the introduction of hydroxyl, methoxy, or keto groups. mdpi.comvliz.be Some sarasinosides even possess rare 8,9-seco-aglycones, where the bond between C-8 and C-9 is cleaved. researchgate.netvliz.be

The carbohydrate moieties also contribute to the diversity. Sarasinosides can be tetrasaccharides or pentasaccharides, with variations in the types of sugar units and their linkages. researchgate.netmdpi.com For example, while many sarasinosides contain a pentasaccharide chain, some, like sarasinoside C1, have a tetraose moiety. acs.org The sugar units commonly found include D-glucose, D-xylose, N-acetyl-D-glucosamine, and N-acetyl-D-galactosamine, all typically in their pyranose forms with β-glycosidic linkages. mdpi.com

The table below summarizes some of the known sarasinosides and highlights their structural variations.

| Compound Name | Aglycone Type | Key Structural Features | Sugar Chain |

| Sarasinoside A1 | Norlanostane | 8(9)-double bond, 23-keto-Δ24(25) side chain | Pentasaccharide |

| Sarasinoside B1 | Norlanostane | 8(9)-double bond, 23-keto-Δ24(25) side chain | Tetrasaccharide (Xylose instead of one Glucose) |

| Sarasinoside C1 | Norlanostane | 8(9)-double bond, 23-keto-Δ24(25) side chain | Tetrasaccharide |

| Sarasinoside D | Norlanostane | Methyl group at C-8 instead of C-14 | Pentasaccharide |

| This compound | Norlanostane | 24,25-hydrogenated side chain | Pentasaccharide |

| Sarasinoside M | 8,9-seco-norlanostane | 8α,9α-epoxy-8,9-seco moiety | Pentasaccharide |

| Sarasinoside A4 | 8,9-seco-norlanostane | 8α,9α-oxido-8,9-seco moiety | Pentasaccharide |

| Sarasinoside A5 | Norlanostane | 9-deoxy congener of Sarasinoside L | Pentasaccharide |

This table provides a simplified overview. For detailed structures, please refer to the cited literature.

This structural diversity is thought to be a result of various enzymatic processes within the producing organism, likely a symbiotic microbe associated with the marine sponge. vliz.bevulcanchem.com

Biosynthetic Pathways and Precursors of Sarasinosides

Proposed Biosynthetic Origins of the Aglycone Skeleton

The aglycone backbone of sarasinosides, including Sarasinoside J, is a triterpenoid (B12794562), a class of natural products derived from the C30 precursor squalene (B77637). nih.gov The biosynthesis is proposed to initiate from the mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov

Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are then joined head-to-head to create squalene. mdpi.com A critical subsequent step is the epoxidation of squalene to 2,3-oxidosqualene (B107256). mdpi.commdpi.com The cyclization of 2,3-oxidosqualene is a pivotal branch point in the pathway. uoa.grmdpi.com In the proposed biosynthesis of sarasinosides, this cyclization is catalyzed by lanosterol (B1674476) synthase, leading to the formation of lanosterol. mdpi.comhmdb.ca Lanosterol, a tetracyclic triterpenoid, serves as the fundamental scaffold for the sarasinoside aglycone. hmdb.caacs.org This lanosterol intermediate then undergoes a series of extensive oxidative modifications, including demethylations and rearrangements, to form the characteristic 30-norlanostane core of sarasinosides. acs.orgnih.gov

Enzymatic Steps and Key Enzymes in Triterpenoid Saponin (B1150181) Biosynthesis

The biosynthesis of triterpenoid saponins (B1172615) like this compound is a multi-step enzymatic cascade. While the specific enzymes for sarasinoside synthesis are not all fully characterized, the key enzyme classes involved in general triterpenoid saponin biosynthesis provide a well-established framework. nih.gov

Key enzymes in the pathway include:

Squalene Synthase (SS): This enzyme catalyzes the first committed step in triterpene biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. scielo.brresearchgate.net

Squalene Epoxidase (SE): Also known as squalene monooxygenase, this enzyme introduces an epoxide group across the C2-C3 double bond of squalene to form 2,3-oxidosqualene. nih.govresearchgate.net This activation step is crucial for the subsequent cyclization.

Oxidosqualene Cyclases (OSCs): This family of enzymes catalyzes the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic triterpene skeletons. mdpi.com In the context of sarasinoside biosynthesis, lanosterol synthase (LAS) is the key OSC, responsible for producing the lanosterol backbone. mdpi.commdpi.com

Cytochrome P450 Monooxygenases (P450s): Following the formation of the initial triterpene skeleton, a diverse array of P450 enzymes carries out extensive oxidative modifications. frontiersin.orgfrontiersin.org These modifications are responsible for the hydroxylation, oxidation, and other functionalizations of the aglycone core that lead to the structural diversity seen in sarasinosides. acs.org

Glycosyltransferases (UGTs): The final step in saponin biosynthesis is the attachment of sugar moieties to the aglycone. frontiersin.orgfrontiersin.org This is performed by UDP-dependent glycosyltransferases, which sequentially add monosaccharide units to create the complex oligosaccharide chains characteristic of sarasinosides. mdpi.com

Contribution of Symbiotic Microorganisms to Sarasinoside Production in Host Sponges

Marine sponges are known to host dense and diverse communities of symbiotic microorganisms, which can constitute a significant portion of the sponge's biomass. nih.govresearchgate.net There is a growing body of evidence suggesting that these microbial symbionts are the true producers of many sponge-derived natural products, including terpenoids. nih.govpnas.org

For sarasinosides, metagenomic studies on Melophlus sarasinorum have provided strong evidence for the involvement of symbiotic bacteria in their biosynthesis. vulcanchem.com Specifically, gene clusters encoding for key enzymes in the triterpenoid biosynthetic pathway, such as squalene synthase and lanosterol synthase, have been identified within the genomes of bacterial symbionts. mdpi.com This suggests that the bacterial symbionts possess the necessary genetic machinery to produce the triterpenoid aglycone of sarasinosides. researchgate.netresearchgate.net

While the sponge host may contribute precursor molecules or later-stage modifications, the initial formation of the core triterpenoid skeleton is increasingly attributed to its microbial partners. mdpi.com The intricate interplay between the sponge and its symbionts in the complete biosynthesis of sarasinosides is an active area of research, highlighting the complexity of chemical ecology in marine invertebrate-microbe symbioses. mdpi.comfrontiersin.org

Structure Activity Relationship Sar Studies of Sarasinoside J and Analogues

Influence of Aglycone Structural Variations on Biological Activity

The aglycone, or the non-sugar portion of the molecule, forms the core scaffold of sarasinosides and plays a pivotal role in determining their biological efficacy. Variations in this tetracyclic triterpene structure, particularly within rings C and D, have been shown to significantly alter activity.

Sarasinoside J is characterized by a 24,25-hydrogenated side chain, distinguishing it from analogues like Sarasinoside A₁, which possesses a Δ²⁴(²⁵) double bond. acs.org The core tetracyclic system and its modifications are critical. For instance, the presence of a double bond at the Δ⁸(⁹) position or a Δ⁷(⁸),⁹(¹¹) diene system in the aglycone is a common feature among sarasinosides exhibiting strong to moderate cytotoxicity and antimicrobial activity. nih.govresearchgate.net this compound, which contains the Δ⁸(⁹) double bond, shows strong activity against the yeast Saccharomyces cerevisiae and moderate activity against the bacterium Bacillus subtilis. nih.govmdpi.com

Conversely, modifications that alter this core structure tend to diminish the biological profile. The introduction of additional oxygen-bearing substituents or other oxidative transformations in the cyclic system of the aglycone generally leads to decreased activity. nih.govresearchgate.net For example, sarasinosides H₁, H₂, I₁, and I₂, which feature more oxidized aglycones, were found to be inactive in cytotoxic assays against the K562 human leukemia cell line, whereas analogues with less oxidation, like sarasinoside A₂, showed activity. researchgate.netmdpi.com Furthermore, the aglycone of sarasinoside M, which possesses a rearranged 8,9-seco (ring-opened) structure with an 8α,9α-epoxy group, represents a significant departure from the typical tetracyclic core and demonstrates how substantial skeletal changes can impact the molecule's properties. acs.org

The table below summarizes the influence of key aglycone variations on the biological activity of selected sarasinosides.

| Compound | Key Aglycone Feature Variation (from this compound) | Reported Biological Activity |

| This compound | Reference Compound (Δ⁸(⁹) double bond) | Strong activity vs. S. cerevisiae, moderate vs. B. subtilis. nih.govmdpi.com |

| Sarasinoside A₁ | Contains a Δ²⁴(²⁵) double bond in the side chain. | Strong activity vs. S. cerevisiae; cytotoxic (ED₅₀ = 2.8 µg/mL vs. lymphocytic leukemia). researchgate.netmdpi.com |

| Sarasinoside A₃ | Contains a Δ⁸(⁹),¹⁴(¹⁵) diene system. | Mildly cytotoxic (IC₅₀ = 13.3 µM vs. P388 cells). mdpi.com |

| Sarasinosides H₁, H₂, I₁, I₂ | More oxidized aglycones. | Inactive in cytotoxicity tests against K562 cell line. mdpi.com |

| Sarasinoside M | 8,9-seco-lanostane skeleton with 8α,9α-epoxy group. | Exhibited antimicrobial activity. acs.org |

Role of Sugar Moiety Composition and Linkages in Activity Modulation

The oligosaccharide chain attached to the aglycone is a critical determinant of the biological activity of sarasinosides. The composition, sequence, and glycosidic linkages of the sugar residues can significantly modulate the compound's potency and selectivity. This compound possesses a complex pentasaccharide chain, specifically β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl-(1→6)-[2-(acetylamino)-2-deoxy-β-D-galactopyranosyl-(1→4)]-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→2)]-β-D-xylopyranoside. nih.gov

The importance of the sugar moiety is highlighted by comparative studies between different sarasinoside analogues. A classic example is the comparison of Sarasinoside A₁ and Sarasinoside B₁, which share an identical aglycone but differ in the third sugar unit of the oligosaccharide chain. mdpi.comvliz.be Sarasinoside A₁ contains a glucose residue at this position, while Sarasinoside B₁ has a xylose residue. This single sugar substitution results in a noticeable difference in ichthyotoxic activity against the killifish Poecilia reticulata, with Sarasinoside A₁ (LD₅₀ of 0.39 µg/mL) being almost twice as potent as Sarasinoside B₁ (LD₅₀ of 0.71 µg/mL). mdpi.comvliz.be

Further evidence comes from Sarasinoside M2, which has the same 8,9-seco aglycone as Sarasinoside M, but the internal glucose residue in its sugar chain is replaced by xylose. tandfonline.com Both Sarasinoside B₁ and M₂ demonstrated moderate cytotoxicity against Neuro-2a and HepG2 tumor cell lines, suggesting that while the aglycone dictates the potential for activity, the sugar chain fine-tunes this activity. tandfonline.com The complexity of the sugar chain itself appears to be important, as most of the potent sarasinosides are pentaglycosylated. nih.govresearchgate.net The β-configuration of the glycosidic linkages is a conserved feature and is considered crucial for maintaining the correct three-dimensional conformation of the molecule for interaction with biological targets. vulcanchem.com

The table below illustrates how variations in the sugar moiety affect biological activity.

| Compound | Key Sugar Moiety Variation | Resulting Biological Activity |

| Sarasinoside A₁ | Contains Glucose as the third monosaccharide unit. | Ichthyotoxic LD₅₀ = 0.39 µg/mL. mdpi.comvliz.be |

| Sarasinoside B₁ | Contains Xylose as the third monosaccharide unit. | Ichthyotoxic LD₅₀ = 0.71 µg/mL. mdpi.comvliz.be |

| Sarasinoside M | Contains an internal Glucose residue. | Exhibited antimicrobial activity. acs.org |

| Sarasinoside M₂ | Contains an internal Xylose residue instead of Glucose. | Moderate cytotoxicity vs. Neuro-2a and HepG2 cells (IC₅₀ ≈ 5–18 µM). tandfonline.com |

Impact of Oxidation Patterns and Double Bond Positions on Biological Profile

The degree of oxidation and the specific location of double bonds within the aglycone framework are fundamental to the biological profile of this compound and its analogues. These features influence the molecule's shape, rigidity, and electronic properties, which are essential for target binding.

A general but consistent observation is that sarasinosides featuring a Δ⁸(⁹) double bond or a conjugated Δ⁷(⁸),⁹(¹¹) diene system in their tetracyclic core tend to possess significant cytotoxic or antimicrobial activities. nih.govresearchgate.net this compound falls into the former category. nih.gov In contrast, structural modifications in the C and D rings, such as the migration of the double bond to the Δ⁸(¹⁴) position, are associated with a decrease in activity. nih.govmdpi.com This suggests that the electronic environment and conformation conferred by the Δ⁸(⁹) unsaturation are favorable for biological interactions.

Increased oxidation of the aglycone also plays a critical role. More oxidized aglycones, such as those found in sarasinosides E, F, H₁, H₂, I₁, and I₂, contain additional hydroxyl, methoxy, or ketone groups. mdpi.commdpi.com This increased oxidation often correlates with a reduction or loss of activity. For instance, Sarasinosides H₁ and H₂, which are more oxidized congeners, were found to be inactive in cytotoxicity assays where other less-oxidized sarasinosides were active. mdpi.com Similarly, Sarasinoside K, the 24,25-hydrogenated version of the oxidized Sarasinoside H₂, represents another structural variation impacting the bio-profile. acs.org

The table below details the effects of oxidation and unsaturation patterns on bioactivity.

| Compound/Group | Key Oxidation/Unsaturation Feature | Consequence for Biological Activity |

| This compound & analogues | Possess a Δ⁸(⁹) double bond or Δ⁷(⁸),⁹(¹¹) diene system . | Generally strong or moderate cytotoxic and antimicrobial activities. nih.govresearchgate.net |

| Analogues | Migration of double bond to Δ⁸(¹⁴) position . | Decrease in activity. nih.govmdpi.com |

| Sarasinosides H₁, H₂, I₁, I₂ | More oxidized aglycones (additional oxy-groups). | Loss of cytotoxic activity. mdpi.com |

| Sarasinoside A₁ | Δ²⁴(²⁵) double bond in side chain. | Potent cytotoxicity and ichthyotoxicity. mdpi.comvliz.be |

| This compound | Saturated C24-C25 in side chain. | Strong antifungal, moderate antibacterial activity. nih.govmdpi.com |

Biological Activities and Pre Clinical Investigations

Antimicrobial Properties

Sarasinoside J has been evaluated for its ability to inhibit the growth of various microorganisms, including fungi and bacteria.

Research has shown that this compound exhibits potent activity against the yeast Saccharomyces cerevisiae. mdpi.commdpi.comvliz.be This antifungal property is a significant characteristic of this marine-derived compound. nih.govacs.org Studies comparing different sarasinosides suggest that specific structural features, such as the presence of an 8(9)-double bond or a 7(8),9(11)-diene system, are associated with strong or moderate activity against this yeast. mdpi.com

Table 1: Antifungal Activity of this compound

| Compound | Test Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | Saccharomyces cerevisiae | Strong | mdpi.commdpi.comvliz.be |

| This compound | Saccharomyces cerevisiae | Exhibited antimicrobial activity | nih.govacs.org |

The antibacterial potential of this compound has been investigated against both Gram-positive and Gram-negative bacteria. It has shown moderate activity against Bacillus subtilis. mdpi.commdpi.comvliz.be In contrast, its activity against Escherichia coli has been noted, though some reports indicate inactivity of related sarasinosides against this bacterium. nih.gov The compound's activity against Staphylococcus aureus has also been a subject of investigation. smujo.id

Table 2: Antibacterial Activity of this compound

| Compound | Test Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | Moderate | nih.govmdpi.commdpi.comvliz.beacs.org |

| This compound | Escherichia coli | Moderate | nih.gov |

| This compound | Staphylococcus aureus | Investigated | smujo.id |

Antifouling Potential

The unique properties of sarasinosides, including this compound, make them promising candidates for the development of environmentally friendly antifouling agents.

Studies have associated this compound with antifouling activity. smujo.id The structural characteristics of sarasinosides, including their hydroxyl groups, glycosidic linkages, and bipolar lipid nature, may enhance their solubility and interaction with marine biofouling organisms. researchgate.net Research on extracts from Melophlus sarasinorum, containing various sarasinosides, has demonstrated significant antifouling efficacy in field studies. smujo.idresearchgate.net For instance, nets treated with a mixture of sponge powder and epoxy showed a significant reduction in biofouling growth compared to untreated controls. researchgate.net

There is a pressing need to discover new, eco-friendly antifoulants to address the significant issue of marine biofouling in the maritime industry. smujo.idresearchgate.net Sarasinoside-type compounds are being explored as potential candidates for such agents. smujo.id In silico toxicity studies have suggested that some sarasinosides possess more environmentally friendly toxicological profiles compared to some commercial antifouling agents. researchgate.net The development of bio-based antifouling agents is a key goal to replace toxic chemical paints that pose environmental and health hazards. cysbio.com

Cellular Activity Profiles

Beyond its antimicrobial and antifouling properties, this compound and related compounds have been examined for their effects on various cell lines. While specific cellular activity data for this compound is limited in the provided context, the broader class of sarasinosides has been shown to exhibit cytotoxic activities against different cancer cell lines, including human leukemia (K562) and lung carcinoma (A549) cells. mdpi.comacs.org For example, sarasinosides M2 and B1 displayed moderate cytotoxicity toward Neuro-2a and HepG2 tumor cell lines. tandfonline.com The presence of common structural features like an 8(9)-unsaturation or a 7(8),9(11)-diene system in sarasinosides appears to correlate with stronger or more moderate cytotoxic effects. mdpi.comvliz.be

Ichthyotoxic Effects and their Ecological Relevance

The ichthyotoxic (fish-killing) properties of sarasinosides are a significant aspect of their biological profile, suggesting a potential defensive role for the producing sponge in its marine environment. nih.govmdpi.com Research has confirmed this toxicity in several members of the sarasinoside family.

Notably, Kitagawa et al. investigated the ichthyotoxic activity of sarasinosides A1 and B1 against the killifish Poecilia reticulata. nih.govmdpi.commdpi.comnih.gov Their findings showed that Sarasinoside A1 had an LD₅₀ of 0.39 μg/mL, while Sarasinoside B1 had an LD₅₀ of 0.71 μg/mL. nih.govmdpi.commdpi.comnih.gov These results highlight the potent fish toxicity of these compounds.

Consistent with the general bioactivity profile of its class, this compound is also considered to be ichthyotoxic. nih.govmdpi.com However, specific LD₅₀ values or detailed studies quantifying the ichthyotoxicity of this compound are not available in the reviewed scientific literature. The presumed toxicity is ecologically relevant as it likely serves as a chemical defense mechanism for the source sponge, deterring predation by fish and other marine organisms.

Molecular and Cellular Mechanisms of Action

Investigation of Specific Molecular Targets and Cellular Pathways

The antifouling properties of sarasinosides are thought to be linked to their ability to modulate key enzymes in fouling organisms. smujo.id One of the primary targets investigated is acetylcholinesterase (AChE), an enzyme crucial for the settlement of both microfouling and macrofouling organisms, including bacteria, tunicates, and mussel larvae. smujo.idnih.gov Inhibition of AChE disrupts the cholinergic system of these organisms, thereby preventing their settlement on surfaces. smujo.id

While the precise mechanisms for Sarasinoside J's bioactivity are not fully elucidated, it has been associated with antifouling and antimicrobial activities. smujo.id Many triterpene glycosides isolated from sponges, including this compound, are believed to owe their antifouling capabilities to their antibacterial properties. smujo.id Based on the established role of AChE in the fouling process, it is hypothesized that sarasinosides, as a class of compounds, may exert their antifouling effects through the inhibition of this enzyme. smujo.id This has led to further investigation of AChE as a potential molecular target for this group of natural products. smujo.idmdpi.com

The sarasinoside family has demonstrated the ability to interfere with fundamental cell signaling pathways, notably those involved in cell adhesion and transformation. While this research has primarily focused on Sarasinoside A1, it provides a model for the potential mechanisms of other related compounds like this compound. smujo.idresearchgate.net

Sarasinoside A1 has been shown to inhibit the invasion of mesenchymal tumor cells and can reverse the epithelial-to-mesenchymal transition (EMT), a process critical for tumor progression and metastasis. aacrjournals.orgubc.ca This effect is achieved without inducing the expression of E-cadherin, a key cell-cell adhesion molecule often lost during EMT. aacrjournals.org The mechanism involves the activation of the Rap GTPase signaling pathway. aacrjournals.org Activation of Rap1 GTPase by Sarasinoside A1 leads to the stabilization of cell-cell junctions and actin at these contact sites, causing the cells to become more cohesive and less invasive. aacrjournals.org This finding suggests that it may be possible to re-epithelialize metastatic tumor cells even when E-cadherin is absent. aacrjournals.org The activity of Sarasinoside A1 in disrupting cell signaling highlights the diverse mechanistic possibilities for the sarasinoside class, potentially pointing to dual antifouling and anticancer activities. smujo.idresearchgate.net

In Silico Approaches to Mechanism Elucidation

Computational methods are increasingly vital in natural product research, offering insights into mechanisms of action and predicting biological activity before extensive laboratory testing.

To explore the hypothesis that sarasinosides act as antifouling agents by inhibiting acetylcholinesterase, molecular docking simulations have been employed. smujo.id These simulations predict how a ligand (in this case, a sarasinoside) might bind to the active site of a target protein (AChE).

Studies have shown that several sarasinosides exhibit strong binding affinities for AChE, comparable to or exceeding those of known AChE inhibitors and commercial antifouling agents. smujo.idresearchgate.net For instance, docking studies with sarasinosides A1-A3, D, L, M, and M2 revealed robust binding affinities. smujo.id The strong predicted binding suggests these compounds could be effective inhibitors of the enzyme, providing a molecular basis for their observed antifouling properties. smujo.idresearchgate.net

| Compound | Type | Binding Affinity (kcal/mol) |

|---|---|---|

| Sarasinosides (1-7) | Natural Product | -8.2 to -9.6 |

| Synoxazolidinones A and C | AChE Inhibitor | -9.2, -9.3 |

| Seanin_211 | Antifouling Agent | -8.9 |

| Medetomidine/Selektope® | Commercial Antifoulant | -9.5 |

| Econea® | Commercial Antifoulant | -9.3 |

| Irgarol_1505 | Antifouling Agent | -5.5, -6.5 |

This interactive table summarizes the molecular docking results, comparing the binding affinities of sarasinosides against acetylcholinesterase (AChE) with other known inhibitors and commercial antifoulants. Data sourced from Balansa et al., 2025. smujo.idresearchgate.netresearchgate.net

Furthermore, computational approaches have been utilized to predict biological activities based on chemical similarity. In one study using the BiClusO algorithm to compare marine compounds with known antibacterial agents, this compound was predicted to be a potent antibacterial compound. atlantis-press.com Computational modeling has also proven essential in structural biology, where it was used in conjunction with NMR data to correct the misassigned stereochemistry of a related compound, sarasinoside R, ensuring the accurate structural information needed to understand its function. acs.org These in silico methods are indispensable for prioritizing compounds for further study and for building a comprehensive understanding of their biological potential. smujo.id

Advanced Analytical and Omics Methodologies in Sarasinoside Research

High-Resolution Mass Spectrometry and Metabolomics for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of sarasinosides, providing highly accurate mass measurements crucial for determining elemental compositions. thermofisher.com Untargeted liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is frequently employed to generate comprehensive metabolic profiles of the source organisms, typically sponges of the genus Melophlus. mdpi.com This metabolomics approach allows for a broad-spectrum analysis of all small molecules in an extract, revealing the full diversity of sarasinoside congeners present, including low-abundance variants. nih.gov

In a typical workflow, organic extracts from the sponge tissue are analyzed directly, often without prior fractionation, to create a chemical fingerprint. mdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is specifically used to establish the molecular formula of isolated compounds by identifying the protonated molecular ion peak [M+H]⁺ with high precision. acs.orgnih.gov For Sarasinoside J, its molecular formula has been established as C₆₂H₁₀₂N₂O₂₇. nih.gov

A powerful strategy within this framework is Feature-Based Molecular Networking (FBMN). nih.govresearchgate.net This computational approach organizes the vast amount of data from MS/MS fragmentation experiments. In FBMN, related molecules (such as different sarasinosides) are clustered together into networks based on the similarity of their fragmentation patterns. nih.govjapsonline.com This allows researchers to rapidly dereplicate known sarasinosides, identify structural motifs from characteristic fragment ions, and pinpoint novel, uncharacterized congeners within the complex mixture. mdpi.comnih.gov For instance, the fragmentation of the glycosidic bonds in sarasinosides produces specific ions that are used as diagnostic markers to identify the entire chemical family within the dataset. nih.gov

| Property | Value | Significance in Research |

|---|---|---|

| Molecular Formula | C₆₂H₁₀₂N₂O₂₇ | Determines the exact elemental composition, a primary step in identification. nih.gov |

| Molecular Weight | 1307.5 g/mol | Provides the mass of the molecule, used to identify the corresponding ion in a mass spectrum. nih.gov |

| Monoisotopic Mass | 1306.66699598 Da | The exact mass used in high-resolution mass spectrometry for confident compound identification and database searching. nih.gov |

Nuclear Magnetic Resonance for Structural Confirmation and Molecular Network Analysis

While mass spectrometry excels at profiling and identifying compounds based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of complex molecules like this compound. leibniz-fmp.de A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are required to piece together the intricate structure, which consists of a triterpenoid (B12794562) aglycone and a complex oligosaccharide chain. nih.govacs.orgresearchgate.net

The process of structural confirmation involves several key steps:

¹H and ¹³C NMR spectra provide the initial overview of the number and types of protons and carbons in the molecule. nih.gov

2D NMR experiments , such as COSY (Correlation Spectroscopy), are used to establish proton-proton correlations, helping to map out spin systems within the individual sugar residues and the sterol core. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting different parts of the molecule. It reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for determining the sequence of the sugar units and how the entire carbohydrate moiety is attached to the aglycone. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY experiments are used to determine the relative stereochemistry by measuring through-space correlations between protons, which helps define the 3D orientation of different parts of the molecule. acs.org This has even been used to correct previously misassigned stereochemistries of other sarasinosides. acs.org

Although molecular networking is generated primarily from MS/MS data, NMR plays a vital complementary role. japsonline.com The nodes in a molecular network represent individual chemical compounds, but their structures remain unknown without further analysis. nih.gov By isolating key compounds from the network and fully characterizing them with NMR, researchers can assign definitive structures to important nodes, which then provides a structural anchor for the annotation of related, uncharacterized compounds within the same cluster. nih.gov

| NMR Experiment | Purpose | Information Gained |

|---|---|---|

| ¹H NMR | Proton analysis | Provides chemical shifts and coupling constants for all hydrogen atoms. |

| ¹³C NMR | Carbon analysis | Identifies the number and chemical environment of all carbon atoms. nih.gov |

| COSY | H-H correlation | Maps adjacent protons within individual sugar rings and the aglycone. researchgate.net |

| HMBC | Long-range H-C correlation | Connects sugar units to each other and links the oligosaccharide chain to the aglycone. acs.orgresearchgate.net |

| HSQC/HMQC | Direct H-C correlation | Assigns protons to their directly attached carbons. |

| ROESY/NOESY | Through-space H-H correlation | Determines the relative configuration and conformation of the molecule. acs.org |

Advanced Chromatographic Techniques for Isolation, Separation, and Quantification

The journey from a crude biological extract to a pure compound like this compound is a multi-step process reliant on advanced chromatographic techniques. jsmcentral.org These methods separate molecules based on their differing physicochemical properties, such as polarity, size, and charge. rssl.com

The typical isolation protocol for sarasinosides involves a series of chromatographic purifications:

Initial Extraction and Fractionation: The process begins with the extraction of the sponge biomass using organic solvents (e.g., a methanol (B129727)/dichloromethane (B109758) mixture). nih.gov The resulting crude extract is then subjected to a preliminary separation step, often using Vacuum Liquid Chromatography (VLC) over a reversed-phase adsorbent like C18 silica (B1680970) gel. nih.govresearchgate.net This step fractionates the complex extract into several less complex mixtures based on polarity.

High-Performance Liquid Chromatography (HPLC): The fractions obtained from VLC are further purified using HPLC, which offers much higher resolution. nih.govmdpi.com Reversed-phase HPLC is the most common method for isolating individual sarasinosides. acs.org By carefully selecting the column, solvent system (mobile phase), and gradient, researchers can separate compounds with very similar structures. This step is often performed on a semi-preparative scale to obtain sufficient quantities of the pure compound for structural analysis and bioassays. researchgate.net

Gas Chromatography (GC): While liquid chromatography is used for the intact saponin (B1150181), Gas Chromatography plays a specialized role. To determine the absolute configuration of the individual monosaccharide units (e.g., D-Xylose, D-Glucose), the purified sarasinoside is first hydrolyzed to break it down into its constituent sugars. These sugars are then chemically derivatized to make them volatile, allowing for analysis by GC, often coupled to a mass spectrometer (GC-MS). researchgate.netnih.gov By comparing the retention times of the derivatives to authentic standards, the specific type and stereochemistry of each sugar can be confirmed. researchgate.net

Quantification of this compound can also be achieved using chromatographic methods, primarily HPLC coupled with a suitable detector like a UV detector or a mass spectrometer, which allows for the determination of the compound's concentration in a given sample. rssl.com

| Technique | Stationary Phase Example | Purpose |

|---|---|---|

| Vacuum Liquid Chromatography (VLC) | C18 Silica Gel | Initial, low-pressure fractionation of the crude extract. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | High-resolution separation and purification of individual sarasinosides from fractions. acs.orgresearchgate.net |

| Gas Chromatography (GC) | Chiral column | Analysis of derivatized monosaccharides after hydrolysis to determine absolute configuration. researchgate.netnih.gov |

Ecological Role and Biotechnological Implications

Proposed Role of Sarasinosides as Chemical Defense Mechanisms in Marine Sponges

Marine sponges, being sessile, soft-bodied invertebrates, have evolved sophisticated chemical defense systems to protect themselves from predation and microbial fouling. mdpi.comnih.gov Sarasinosides, a class of triterpenoid (B12794562) saponins (B1172615), are believed to play a significant role in the chemical defense of the sponges that produce them, such as those from the genera Melophlus and Petrosia. mdpi.complos.org These secondary metabolites are thought to act as a deterrent against predators. mdpi.com

Research on the tropical sponge Melophlus sarasinorum has provided evidence for the defensive function of its chemical constituents. plos.org Crude extracts from this sponge have been shown to deter feeding by generalist predators like pufferfish and natural communities of reef fish. plos.org Furthermore, studies have demonstrated that simulated predation can induce an increased deterrent effect in the sponge's chemical defenses, suggesting an adaptive response to threats. plos.org This induced defense mechanism was observed to reduce the palatability of the sponge to sea urchins. plos.org In addition to deterring larger predators, the chemical defenses of M. sarasinorum, which include sarasinosides, have been shown to possess antimicrobial properties, which can be induced in response to simulated predation. plos.org This dual role highlights the efficiency of these compounds in protecting the sponge from a range of biological pressures in its environment. While numerous secondary metabolites have been isolated from M. sarasinorum, including various sarasinosides, the specific ecological functions of each compound are still an area of active investigation. plos.org

Sustainable Bioprospecting and Aquaculture Strategies for Sarasinoside-Producing Organisms

The discovery of bioactive compounds like Sarasinoside J from marine sponges presents both an opportunity for new product development and a challenge for sustainable sourcing. The limited yield of these complex molecules from large quantities of sponge biomass is a significant hurdle for commercial scalability. researchgate.net While the chemical synthesis of complex marine-derived molecules like sarasinosides is often feasible on an academic scale, it is frequently impractical for large-scale commercial production. researchgate.net

One of the primary challenges in the bioprospecting of sponge-derived compounds is the potential for over-harvesting, which can damage marine ecosystems. japsonline.com Therefore, there is a critical need for sustainable supply strategies. Marine aquaculture, or sponge farming, has been explored as a potential solution to provide a consistent and renewable source of bioactive compounds without depleting wild populations. ird.frresearchgate.net Methods for sponge farming have been tested for various species, but these have not yet been specifically optimized and applied to the production of sarasinosides from Melophlus sarasinorum. researchgate.netird.fr

An increasingly promising avenue for the sustainable production of sponge-derived secondary metabolites lies in the symbiotic microorganisms that inhabit the sponge tissues. nih.govjapsonline.com It is believed that many of the compounds isolated from sponges, including potentially the sarasinosides, are actually produced by these associated microbes, which can constitute a significant portion of the sponge's biomass. mdpi.comjapsonline.com If the specific microbes responsible for sarasinoside biosynthesis can be identified, isolated, and cultured in a laboratory setting, this could overcome the supply limitations associated with harvesting whole sponges. researchgate.netjapsonline.com This approach, often referred to as microbial fermentation, offers a more controlled and sustainable method for producing these valuable compounds. researchgate.net

Potential for Development of Bio-inspired, Eco-friendly Agents (e.g., antifoulants)

The accumulation of marine organisms on submerged surfaces, a process known as biofouling, poses a significant economic and environmental problem for maritime industries. smujo.idrug.nl The development of effective and environmentally benign antifouling agents is a high priority, especially following the ban of highly effective but toxic compounds like tributyltin (TBT). smujo.id Natural products from marine organisms, which have evolved to resist fouling, are a promising source of inspiration for new eco-friendly antifoulants. mdpi.comrug.nl

Recent research has highlighted the potential of sarasinosides as effective and environmentally friendly antifouling agents. smujo.idresearchgate.net A study evaluating metabolites from the sponge Melophlus sarasinorum identified several sarasinosides, including analogues of this compound, with significant antifouling potential. smujo.idresearchgate.net Through computational methods, these sarasinosides demonstrated strong binding affinities to acetylcholinesterase (AChE), a known target for antifouling compounds. smujo.idsmujo.id The binding scores were comparable to or even better than some commercial antifouling agents. smujo.idresearchgate.net

Field studies have further supported these findings. Nets treated with a mixture containing powdered M. sarasinorum sponge, and thus its sarasinoside constituents, showed significantly reduced biofouling compared to untreated controls. smujo.id Importantly, toxicological assessments have suggested that these sarasinosides possess more eco-friendly characteristics than many existing antifouling agents. researchgate.netsmujo.id They exhibit lower potential for bioaccumulation and are predicted to have a shorter biotransformation half-life in the environment. smujo.idresearchgate.net These findings suggest that sarasinosides and other bio-inspired compounds could lead to the development of a new generation of antifouling solutions that are both effective and have a reduced environmental impact. smujo.idrug.nl

Future Research Avenues and Perspectives

Deeper Elucidation of Undetermined Bioactivities and Underlying Mechanisms of Action

While Sarasinoside J has been identified as an antimicrobial agent, its full spectrum of bioactivity and the precise molecular mechanisms governing these effects are not yet fully understood. nih.gov Initial studies have shown its activity against the yeast Saccharomyces cerevisiae and moderate antibacterial effects against Bacillus subtilis and Escherichia coli. mdpi.commdpi.com However, the molecular targets and pathways through which this compound exerts these antimicrobial actions remain to be identified.

Future investigations should aim to:

Broaden the Scope of Bioactivity Screening: Test this compound against a wider array of pathogens, including drug-resistant bacterial and fungal strains, as well as various viruses and parasites.

Uncover Mechanisms of Action: While some sarasinosides are known to have anticancer properties, the precise mechanisms of action for many, including this compound, are not well-defined. smujo.idresearchgate.net For instance, Sarasinoside A1 has been shown to disrupt cell signaling pathways in cancer cells. smujo.idresearchgate.netaacrjournals.org Research is needed to determine if this compound shares these or other anticancer mechanisms.

Investigate Antifouling Mechanisms: Although sarasinosides, in general, are being explored as eco-friendly antifoulants, the specific mode of action is an area for further study. smujo.idresearchgate.net It is hypothesized that their antifouling properties may be linked to their antibacterial capabilities. smujo.id

Exploration of Novel Therapeutic and Biotechnological Applications

The known antimicrobial and potential anticancer activities of sarasinosides open the door to a range of therapeutic applications. Furthermore, their unique chemical structures suggest potential for use in various biotechnological fields.

Key areas for exploration include:

Development of Eco-Friendly Antifouling Agents: Marine biofouling is a significant issue for maritime industries. smujo.id Sarasinosides present a promising alternative to toxic antifouling agents. smujo.idresearchgate.net Future research should focus on optimizing their application and understanding their environmental impact.

Novel Antibiotics and Antifungals: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. This compound's activity against both bacteria and fungi makes it a candidate for further development. mdpi.comvliz.bevliz.be

Anticancer Drug Leads: The cytotoxicity exhibited by some sarasinosides against cancer cell lines suggests that this compound and its analogues could be investigated as potential anticancer agents. acs.orgmdpi.com

| Potential Application | Rationale |

| Eco-Friendly Antifoulant | Demonstrated antifouling activity of sarasinosides. smujo.idresearchgate.net |

| Novel Antimicrobial | Activity against bacteria and yeast. mdpi.commdpi.com |

| Anticancer Agent | Cytotoxicity of related sarasinosides against tumor cell lines. acs.orgmdpi.com |

Advanced Synthetic Biology Approaches for Sustainable Production and Diversification

The natural production of this compound from the marine sponge Melophlus sarasinorum is not a sustainable source for large-scale production. nih.gov Synthetic biology offers a promising avenue to overcome this limitation. By engineering microorganisms like bacteria or yeast, it is possible to produce complex natural products in a controlled and sustainable manner. nih.govmdpi.comphdcourses.dk

Future research in this area should focus on:

Heterologous Expression of Biosynthetic Pathways: Identifying and transferring the genes responsible for this compound biosynthesis from the sponge or its symbiotic microorganisms into a suitable host organism for production.

Metabolic Engineering: Optimizing the metabolic pathways of the host organism to enhance the yield of this compound. mdpi.com

Creating Novel Analogues: Using synthetic biology tools to modify the biosynthetic pathway and produce novel derivatives of this compound with potentially improved bioactivities. nih.gov

Chemo-enzymatic Synthesis and Design of Novel Sarasinoside Analogues

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules. nih.gov This approach can be particularly useful for the synthesis of natural products and their analogues.

For this compound, chemo-enzymatic strategies could be employed to:

Synthesize the Aglycone Core: Use chemical synthesis to create the complex triterpenoid (B12794562) core of this compound.

Enzymatic Glycosylation: Employ specific enzymes to attach the sugar moieties to the aglycone, providing precise control over the stereochemistry of the glycosidic bonds.

Generate Diverse Analogues: By using different enzymes and sugar donors, a library of this compound analogues can be created for structure-activity relationship (SAR) studies. This will help in identifying the key structural features responsible for its bioactivity and in designing more potent compounds.

Integrated Multi-Omics Approaches for a Comprehensive Understanding of Sarasinoside Biology

A holistic understanding of this compound requires integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov A multi-omic approach can provide insights into the biosynthesis of sarasinosides and their ecological roles. researchgate.net

Future research should involve:

Metabolomic Profiling: Analyzing the metabolome of Melophlus sarasinorum to identify other related compounds and understand the chemical diversity of the sponge. nih.govresearchgate.net

Microbiome Analysis: Investigating the microbial community associated with the sponge to determine if symbiotic microorganisms are involved in the biosynthesis of this compound. nih.gov

Integrated Data Analysis: Combining multi-omics data to build a comprehensive model of sarasinoside biology, from gene to function.

| Omics Approach | Potential Insights |

| Metabolomics | Identification of novel sarasinoside analogues and biosynthetic intermediates. nih.gov |

| Genomics/Transcriptomics | Identification of genes and pathways involved in sarasinoside biosynthesis. |

| Proteomics | Identification of enzymes responsible for the synthesis and modification of sarasinosides. |

| Microbiome Analysis | Elucidation of the role of symbiotic microbes in sarasinoside production. nih.gov |

Translational Research in Relevant Pre-clinical Models

To translate the promising in vitro findings of this compound into clinical applications, further research in relevant pre-clinical models is essential. This will help in evaluating the efficacy, and pharmacokinetic properties of the compound in a living organism.

Future translational research should include:

In Vivo Efficacy Studies: Testing the antimicrobial and anticancer effects of this compound in animal models of infection and cancer.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining how the compound is absorbed, distributed, metabolized, and excreted in the body, and how it interacts with its molecular targets in vivo.

Development of Pre-clinical Models: For antifouling applications, this would involve testing on surfaces in marine environments. For therapeutic applications, this would involve using established animal models for diseases like cancer. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.